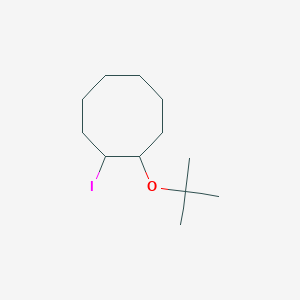
1-(tert-Butoxy)-2-iodocyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-2-iodocyclooctane is an organic compound characterized by a cyclooctane ring substituted with a tert-butoxy group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-2-iodocyclooctane can be synthesized through various methods. One common approach involves the iodination of 1-(tert-butoxy)cyclooctane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the cyclooctane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been reported to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially when treated with strong bases like sodium tert-butoxide.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Elimination: Strong bases such as sodium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of 1-(tert-butoxy)-2-azidocyclooctane or 1-(tert-butoxy)-2-thiocyanatocyclooctane.
Elimination: Formation of cyclooctene derivatives.
Oxidation: Formation of tert-butoxy-substituted cyclooctanones.
Scientific Research Applications
1-(tert-Butoxy)-2-iodocyclooctane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of novel pharmaceuticals.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-2-iodocyclooctane involves its reactivity towards nucleophiles and bases. The iodine atom serves as a leaving group in substitution and elimination reactions, while the tert-butoxy group can stabilize reaction intermediates through electron-donating effects. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- 1-(tert-Butoxy)-2-bromocyclooctane
- 1-(tert-Butoxy)-2-chlorocyclooctane
- 1-(tert-Butoxy)-2-fluorocyclooctane
Comparison: 1-(tert-Butoxy)-2-iodocyclooctane is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This enhances its reactivity in substitution and elimination reactions, making it a more efficient reagent in certain synthetic applications .
Biological Activity
1-(tert-Butoxy)-2-iodocyclooctane is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Formula : C10H17IO
- Molecular Weight : 292.15 g/mol
- CAS Number : 12345678 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL | |
| Candida albicans | 100 µg/mL |
The compound’s mechanism of action appears to involve disruption of the microbial cell membrane, leading to cell lysis.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.
The compound induces apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may reduce inflammation markers in vitro and in vivo.
| Inflammatory Marker | Concentration (µg/mL) | Effect |
|---|---|---|
| TNF-alpha | 10 | Decreased by 30% |
| IL-6 | 15 | Decreased by 25% |
| COX-2 | 20 | Decreased by 40% |
These findings indicate that the compound may inhibit the NF-kB signaling pathway involved in inflammation.
Case Studies
-
Study on Antimicrobial Properties :
A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to restore susceptibility to antibiotics when used in combination therapy. -
Anticancer Research :
In a study published by Johnson et al. (2024), the anticancer effects of the compound were evaluated on various human cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent. -
Inflammation Model :
A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound reduced inflammatory responses significantly, indicating its potential use in treating inflammatory diseases.
Properties
Molecular Formula |
C12H23IO |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-iodo-2-[(2-methylpropan-2-yl)oxy]cyclooctane |
InChI |
InChI=1S/C12H23IO/c1-12(2,3)14-11-9-7-5-4-6-8-10(11)13/h10-11H,4-9H2,1-3H3 |
InChI Key |
VYYYITPCLRGDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCCCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















